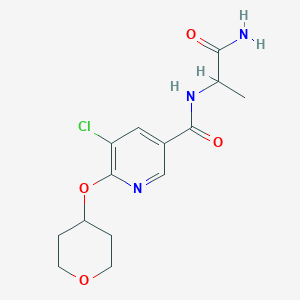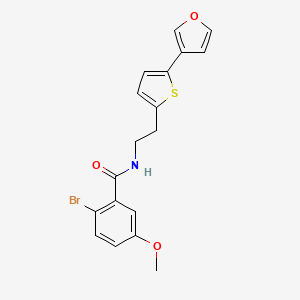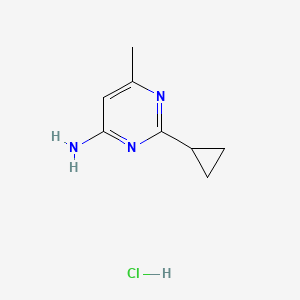![molecular formula C12H13N3O2S B2792479 N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415463-46-4](/img/structure/B2792479.png)
N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide , often referred to as pyridazine-3-carboxamide , is a heterocyclic compound with a unique molecular structure. It combines elements of both pyridazine and carboxamide moieties. The pyridazine ring confers specific physicochemical properties that make it intriguing for drug design and development .
Molecular Structure Analysis
The molecular structure of pyridazine-3-carboxamide consists of a pyridazine ring fused with a cyclopenta[c]pyridazine moiety. The presence of the carboxamide group adds polarity and hydrogen-bonding potential. The arrangement of atoms and functional groups significantly influences its interactions with biological targets .
Chemical Reactions Analysis
- Hydrogen Bonding : The dual hydrogen-bonding capacity of the carboxamide group plays a crucial role in molecular recognition and binding to biological receptors .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The precise mechanism of action for pyridazine-3-carboxamide depends on its intended therapeutic target. Researchers have explored its potential as an inhibitor, modulator, or activator of specific proteins or enzymes. Investigating its interactions with relevant biomolecules is essential to understand its pharmacological effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(13-9-4-5-18-12(9)17)10-6-7-2-1-3-8(7)14-15-10/h6,9H,1-5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRALHJOFBULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NC3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-5-{[cyclobutyl(2-hydroxyethyl)amino]methyl}pyridine-3-carboxylate](/img/structure/B2792398.png)


![N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2792402.png)
![(4-ethoxyphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2792403.png)

![4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2792405.png)

![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)
![2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2792410.png)

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)
